molecular formula C9H8N4O4 B10962367 N-(5-methyl-1,2-oxazol-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B10962367
M. Wt: 236.18 g/mol
InChI Key: BMWHHUKLJRNIHM-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an oxazole ring with a tetrahydropyrimidine core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-methylpropanenitrile and ethyl oxalate, under acidic conditions.

    Construction of the Tetrahydropyrimidine Core: This step involves the condensation of urea with a β-keto ester, such as ethyl acetoacetate, in the presence of a base like sodium ethoxide.

    Coupling of the Two Fragments: The final step is the coupling of the oxazole ring with the tetrahydropyrimidine core. This can be achieved through a nucleophilic substitution reaction, where the oxazole derivative reacts with a suitable halogenated pyrimidine compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine core, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the tetrahydropyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methyl-1,2-oxazol-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxazole and tetrahydropyrimidine rings could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(5-methyl-1,2-oxazol-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide stands out due to its combination of an oxazole ring and a tetrahydropyrimidine core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8N4O4

Molecular Weight

236.18 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2,4-dioxo-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C9H8N4O4/c1-4-2-6(13-17-4)11-8(15)5-3-7(14)12-9(16)10-5/h2-3H,1H3,(H,11,13,15)(H2,10,12,14,16)

InChI Key

BMWHHUKLJRNIHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=O)NC(=O)N2

Origin of Product

United States

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